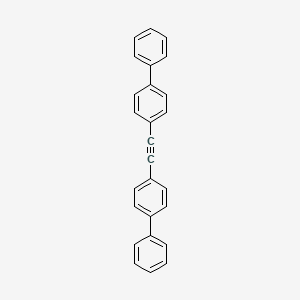

1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- , also known by its chemical formula C16H8F6 , is a compound with intriguing properties. It consists of two biphenyl units connected by an ethynediyl (C≡C) bridge. The presence of trifluoromethyl (CF3) groups further enhances its uniqueness. This compound has applications in various fields due to its structural features and reactivity.

Synthesis Analysis

The synthesis of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- involves intricate steps. Researchers have explored different methods, including transition-metal-catalyzed cross-coupling reactions, Sonogashira coupling, and oxidative coupling of aryl halides. These synthetic routes allow access to this compound with high purity and yield.

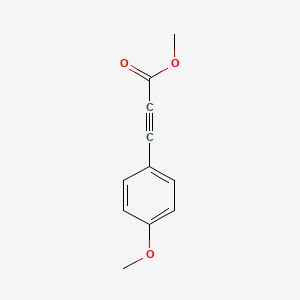

Molecular Structure Analysis

The molecular structure of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- reveals its planar biphenyl backbone, connected by a central ethynediyl linker. The trifluoromethyl groups contribute to its hydrophobicity and electronic properties. The arrangement of atoms and bonds influences its reactivity and stability.

Chemical Reactions Analysis

This compound participates in various chemical reactions:

- Cross-Coupling Reactions : It can undergo Suzuki, Heck, or Stille reactions to form new C-C bonds.

- Arylation Reactions : The ethynediyl bridge allows for arylation at both biphenyl moieties.

- Fluorination Reactions : The trifluoromethyl groups make it amenable to fluorination chemistry.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 95°C.

- Solubility : Insoluble in water but soluble in organic solvents.

- Density : Moderately dense due to the trifluoromethyl groups.

- UV-Vis Absorption : Exhibits absorption in the UV region due to its conjugated system.

安全和危害

- Flammability : It is combustible; handle with care.

- Toxicity : Limited toxicity data available; follow safety protocols.

- Handling : Use appropriate protective gear (gloves, goggles) during handling.

未来方向

Researchers should explore:

- Functionalization : Modify the trifluoromethyl groups for tailored properties.

- Applications : Investigate its use in OLEDs, sensors, or drug design.

属性

IUPAC Name |

1-phenyl-4-[2-(4-phenylphenyl)ethynyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-10,13-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWCDEUPFKTZSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452336 |

Source

|

| Record name | 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Di([1,1'-biphenyl]-4-yl)ethyne | |

CAS RN |

21326-80-7 |

Source

|

| Record name | 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-ethylethanamine](/img/structure/B1610072.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)